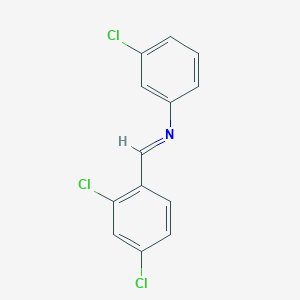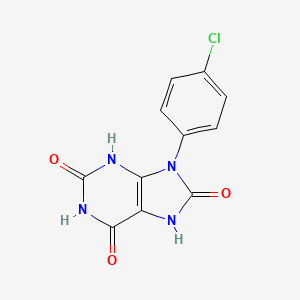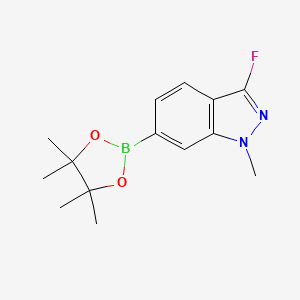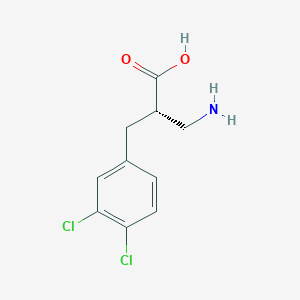![molecular formula C8H6BrClN2 B13985878 8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13985878.png)
8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chloromethyl groups in the structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the bromination of 3-(chloromethyl)imidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tuberculosis agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine and chloromethyl groups can enhance its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and chloromethyl groups.
3-(Chloromethyl)imidazo[1,2-a]pyridine: Lacks the bromine atom.
8-Bromoimidazo[1,2-a]pyridine: Lacks the chloromethyl group.
Uniqueness
8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and chloromethyl groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C8H6BrClN2 |
|---|---|
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
8-bromo-3-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H,4H2 |
Clave InChI |
REARKQZZBHMDMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CN=C2C(=C1)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)


![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)
![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)



